Fumotoshidin A

Description

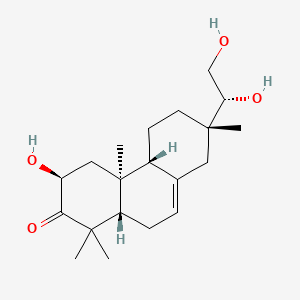

Fumotoshidin A is a specialized metabolite identified in the fern species Microlepia marginata, which exhibits significant chemical polymorphism across its geographic distribution in Japan . This compound is primarily associated with the rare "P-type" chemotype of M. marginata, which constitutes approximately 13% of the species' population . P-type strains are characterized by the co-occurrence of this compound and its glycosylated derivative, Fumotoshidin arabinoside, though their exact biosynthetic pathways and structural configurations remain unelucidated in published literature . Notably, P-type strains are predominantly found in the Hokuriku and Yamaguchi regions of Japan, suggesting environmental or genetic factors influencing their distribution .

This compound belongs to a broader group of secondary metabolites in M. marginata, which includes diterpenoids, flavanones, and cyanogenic glycosides . While its pharmacological properties are underexplored, its taxonomic significance lies in its role as a chemotaxonomic marker for distinguishing P-type strains from other chemotypes .

Properties

CAS No. |

89354-44-9 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(3S,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,8,10,10a-octahydrophenanthren-2-one |

InChI |

InChI=1S/C20H32O4/c1-18(2)15-6-5-12-9-19(3,16(23)11-21)8-7-13(12)20(15,4)10-14(22)17(18)24/h5,13-16,21-23H,6-11H2,1-4H3/t13-,14+,15-,16+,19+,20+/m1/s1 |

InChI Key |

NZHPGYUQZUOTLL-DJXZQIQKSA-N |

SMILES |

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=CC[C@H]3[C@]2(C[C@@H](C(=O)C3(C)C)O)C)C1)[C@H](CO)O |

Canonical SMILES |

CC1(C2CC=C3CC(CCC3C2(CC(C1=O)O)C)(C)C(CO)O)C |

Synonyms |

2,15,16-trihydroxy-ent-pimar-7-en-3-one fumotoshidin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Chemical Diversity in Microlepia marginata

M. marginata exhibits five distinct chemotypes, each defined by unique compound profiles (Table 1):

Table 1: Chemotypes of Microlepia marginata and Associated Compounds

| Compound Name | Chemotype | Prevalence (%) | Geographic Distribution | Notable Features |

|---|---|---|---|---|

| Microlepin | M-type | 61 | Pan-Japan | Dominant chemotype; tetraploid |

| 4-Epimicrolepin | M-type | 61 | Pan-Japan | Epimer of microlepin |

| Fumotonaringin | F-type | 9 | Southwestern Japan (snow-free) | Flavanone glycoside |

| Marginationosides A/B | Y-type | 4 | Southern Kyushu, Shikoku | Rare; structural uncharacterized |

| Fumotoshidin A | P-type | 13 | Hokuriku, Yamaguchi | Co-occurs with arabinoside form |

Structural and Functional Comparisons

(i) Microlepin (M-type)

- Prevalence : The most abundant chemotype (61%), found universally across Japan .

- Function: Microlepin and its epimer, 4-epimicrolepin, are cyanogenic glycosides implicated in herbivore deterrence .

(ii) Fumotonaringin (F-type)

- Prevalence: 9% of M. marginata; restricted to southwestern Japan due to intolerance to heavy snowfall .

- Structure: A flavanone glycoside (naringenin-7-O-(4-methylglucosyl)-rhamnoside) .

- Contrast with this compound: Fumotonaringin is functionally distinct as a flavonoid, whereas this compound’s diterpenoid or glycosidic nature remains speculative .

(iii) Marginationosides A/B (Y-type)

Chromosomal and Ecological Correlations

All chemotypes, including P-type (this compound), are tetraploid (2n = 168), except for a rare hexaploid (2n = 252) observed in M-F hybrid strains . This indicates that chemical variation is independent of ploidy and likely driven by ecological adaptation or genetic recombination .

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound production for in vivo studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs: e.g., purity, particle size).

Use process analytical technology (PAT) for real-time monitoring.

Apply statistical process control (SPC) charts to track variability .

Note: For literature reviews, prioritize primary sources (peer-reviewed journals indexed in PubMed/Scopus) over secondary summaries. Cross-reference synthesis protocols with Beilstein Journal of Organic Chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.